5-{(1E)-2-cyano-3-[(2-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl benzoate
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Overview
Description
5-[2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE is a complex organic compound characterized by its unique chemical structure, which includes a cyano group, a fluorinated aniline moiety, and a methoxyphenyl benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoroaniline with a suitable cyano-containing reagent under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including condensation with methoxyphenyl benzoate, to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing the environmental impact. The use of eco-friendly reagents and solvents is also emphasized in industrial settings to adhere to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
5-[2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
5-[2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-CYANO-3-{[2-(2-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-FLUOROPHENYL)ACETAMIDE
- 2-[(3-{[2-(2-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(2-FLUOROPHENYL)ACETAMIDE
- 2-[(4-CYANO-3-{[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE .
Uniqueness
5-[2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H17FN2O4 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
[5-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C24H17FN2O4/c1-30-21-12-11-16(14-22(21)31-24(29)17-7-3-2-4-8-17)13-18(15-26)23(28)27-20-10-6-5-9-19(20)25/h2-14H,1H3,(H,27,28)/b18-13+ |
InChI Key |
OUJCMPXATWLHLE-QGOAFFKASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2F)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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